Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium

Beschreibung

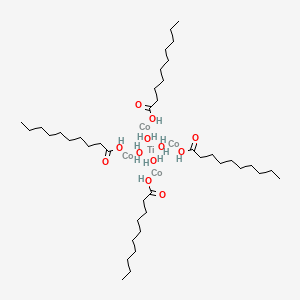

Tetrakis((decanoato-O)cobalt)tetra-μ-oxotitanium (CAS: 84145-31-3) is a heterometallic coordination compound featuring cobalt and titanium centers bridged by μ-oxo ligands and coordinated by decanoate (C10 carboxylate) groups. This compound is structurally characterized by its tetra-μ-oxo core, where four oxygen atoms mediate bonding between the cobalt and titanium ions, while the decanoate ligands provide hydrophobic alkyl chains . Its applications are speculated to include catalysis and pigment production, though regulatory restrictions (e.g., 0.1% usage limit in industrial settings) highlight concerns over cobalt toxicity .

Eigenschaften

CAS-Nummer |

84145-31-3 |

|---|---|

Molekularformel |

C40H88Co4O12Ti |

Molekulargewicht |

1044.7 g/mol |

IUPAC-Name |

cobalt;decanoic acid;titanium;tetrahydrate |

InChI |

InChI=1S/4C10H20O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8-9-10(11)12;;;;;;;;;/h4*2-9H2,1H3,(H,11,12);;;;;4*1H2; |

InChI-Schlüssel |

RGBJFNCTQYRVPA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Tetrakis[(Decanoato-O)Kobalt]tetra-mu-Oxotitan kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Spezies mit höherem Oxidationszustand zu bilden.

Reduktion: Sie kann zu Spezies mit niedrigerem Oxidationszustand reduziert werden, wobei oft die Reduktion von Kobalt- oder Titanzentren beteiligt ist.

Substitution: Ligandsubstitutionsreaktionen können auftreten, wobei die Decanoat-Liganden durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff. Reaktionen werden typischerweise in einem organischen Lösungsmittel bei erhöhten Temperaturen durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet. Diese Reaktionen werden oft unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Substitution: Ligandsubstitutionsreaktionen können die Verwendung anderer Carbonsäuren oder Phosphinliganden beinhalten. Diese Reaktionen werden in der Regel in einem organischen Lösungsmittel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Oxidationsreaktionen können zur Bildung von Kobalt(III)- und Titan(IV)-Spezies führen.

Reduktion: Reduktionsreaktionen können Kobalt(I)- und Titan(III)-Spezies produzieren.

Substitution: Substitutionsreaktionen führen zur Bildung neuer organometallischer Komplexe mit verschiedenen Liganden.

Wissenschaftliche Forschungsanwendungen

Tetrakis[(Decanoato-O)Kobalt]tetra-mu-Oxotitan hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Katalyse: Die Verbindung wird als Katalysator in verschiedenen organischen Reaktionen verwendet, einschließlich Polymerisations- und Oxidationsreaktionen.

Materialwissenschaften: Sie wird bei der Synthese von fortschrittlichen Materialien eingesetzt, wie z. B. metallorganischen Gerüsten und Nanomaterialien.

Biologische Studien:

Industrielle Anwendungen: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Herstellung von Beschichtungen, Klebstoffen und anderen Industrieprodukten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Tetrakis[(Decanoato-O)Kobalt]tetra-mu-Oxotitan beinhaltet seine Fähigkeit, mit verschiedenen Substraten zu koordinieren und chemische Umwandlungen zu ermöglichen. Die Kobalt- und Titanzentren spielen eine entscheidende Rolle für die katalytische Aktivität der Verbindung, indem sie die Aktivierung von Substraten und die Bildung reaktiver Zwischenprodukte ermöglichen. Die Decanoat-Liganden sorgen für die Stabilität des Komplexes und beeinflussen seine Reaktivität.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species, often involving the reduction of cobalt or titanium centers.

Substitution: Ligand substitution reactions can occur, where the decanoate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in an organic solvent at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Ligand substitution reactions may involve the use of other carboxylic acids or phosphine ligands. These reactions are usually conducted in an organic solvent at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Oxidation reactions can lead to the formation of cobalt(III) and titanium(IV) species.

Reduction: Reduction reactions may produce cobalt(I) and titanium(III) species.

Substitution: Substitution reactions result in the formation of new organometallic complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:

Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.

Biological Studies:

Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt and titanium centers play a crucial role in the compound’s catalytic activity, enabling the activation of substrates and the formation of reactive intermediates. The decanoate ligands provide stability to the complex and influence its reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrakis[(octanoato-O)cobalt]tetra-μ-oxotitanium (CAS: 84176-59-0)

- Applications: Likely used in analogous catalytic or pigment systems, though shorter alkyl chains may reduce stability in non-polar matrices .

| Property | Tetrakis((decanoato-O)cobalt)tetra-μ-oxotitanium | Tetrakis[(octanoato-O)cobalt]tetra-μ-oxotitanium |

|---|---|---|

| CAS Number | 84145-31-3 | 84176-59-0 |

| Ligand Chain Length | C10 | C8 |

| Regulatory Limit | 0.1% | Not specified |

| Likely Solubility | Lower in polar solvents | Higher in polar solvents |

Cobalt Porphyrin Complexes (e.g., [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]cobalt(II))

- Structural Differences : Porphyrin ligands create a planar macrocyclic environment for cobalt, contrasting with the tetra-μ-oxo-titanium framework in the target compound.

- Applications : Widely used in oxidation catalysis (e.g., mimicking cytochrome P450 enzymes), whereas the Co-Ti system may excel in redox reactions requiring mixed-metal synergy .

- Stability : Porphyrins offer rigid, aromatic stabilization, while the Co-Ti compound’s μ-oxo bridges may confer thermal resilience .

Ruthenium-Based Tetrakis Compounds (e.g., TETRAKIS(MU-ACETATO-O:O)-DIRUTHENIUM)

- Structural Differences: Substitution of Co-Ti with Ru-Ru dimers and acetate ligands alters redox potentials and catalytic activity .

- Applications : Ruthenium complexes are prominent in organic synthesis (e.g., olefin metathesis), whereas Co-Ti systems may target niche industrial processes .

- Regulatory Status : Ruthenium compounds are less restricted compared to cobalt-based analogues, reflecting lower toxicity .

Titanium Chelates (e.g., Tetrakis(2-ethylhexoxy)titanium)

- Applications : Used as crosslinking agents in silicone rubbers, contrasting with the catalytic or pigment roles of Co-Ti compounds .

Biologische Aktivität

Chemical Structure and Properties

Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium consists of cobalt and titanium centers coordinated with decanoate ligands. The presence of these metal ions and organic ligands contributes to its unique properties, which can influence biological interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C40H72Co4O8Ti |

| Molecular Weight | 847.2 g/mol |

The biological activity of Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium can be attributed to several mechanisms:

- Metal Ion Interaction : Cobalt ions can mimic essential metal ions in biological systems, potentially interfering with enzymatic processes.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial effects of Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : Research evaluated the cytotoxic effects on human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

- In Vivo Studies : Animal models were used to assess the compound's therapeutic potential. Results showed improved healing rates in wounds infected with bacteria when treated with the compound compared to controls.

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

| Study Type | Pathogen/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | Significant growth inhibition | |

| Antimicrobial | E. coli | Significant growth inhibition | |

| Cytotoxicity | Breast cancer cells | IC50 = X µM | |

| In Vivo | Wound healing model | Enhanced healing rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.